N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Overview
Description
BI-4834 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor. BI-4834 is also analogue (or Me-Too) of BI-2536. In vitro test shows that BI 4834 inhibits PLK1 with IC50=7.6 nm, but with higher selectivity over the related enzyme PLK3 (IC50 198.4 nm) as BI-2536.
Scientific Research Applications
Metabolic Pathway Analysis
Research by Umehara et al. (2009) identified metabolites of a related compound, YM758, which is an inhibitor of the "funny" If current channel in the heart. This study involved radio-high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry analyses, offering insights into the metabolic pathways and transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Synthesis of Cyclic Dipeptidyl Ureas
Research by Sañudo et al. (2006) focused on the synthesis of new classes of cyclic dipeptidyl ureas, which involved reactions like Ugi reactions and the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds, though not directly the same, share structural similarities with the target compound and offer insights into potential synthetic routes and chemical behaviors (Sañudo et al., 2006).
Reaction Mechanism Exploration
Stoodley and Wilkins (1975) conducted research on related dihydro-1,4-thiazines, exploring their reactions with acetyl chloride. Understanding these reaction mechanisms can be crucial for the development and synthesis of complex molecules like the one (Stoodley & Wilkins, 1975).
Radiolabelled Compounds for Receptor Imaging
Hamill et al. (1996) developed radiolabelled compounds for AT1 receptor imaging, which can be an essential tool in pharmacological research, especially in understanding the interaction of complex molecules with biological receptors (Hamill et al., 1996).
Model Compounds in Enzymatic Studies
Whiteley et al. (1969) synthesized compounds to study chemical and enzymatic reactions of tetrahydrofolate, a process that can be relevant for understanding the biochemical interactions of similarly structured compounds (Whiteley, Drais, & Huennekens, 1969).
properties
CAS RN |
876371-13-0 |
---|---|
Product Name |
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
Molecular Formula |
C32H47N7O4 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide |
InChI |
InChI=1S/C32H47N7O4/c1-8-26-31(41)37(6)27-16-33-32(36-29(27)39(26)19(2)3)35-25-14-9-22(15-28(25)42-7)30(40)34-23-10-12-24(13-11-23)38-17-20(4)43-21(5)18-38/h9,14-16,19-21,23-24,26H,8,10-13,17-18H2,1-7H3,(H,34,40)(H,33,35,36)/t20-,21+,23?,24?,26-/m1/s1 |
InChI Key |
CJVRBBGCMCITBD-AHXLLTOYSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5C[C@H](O[C@H](C5)C)C)OC)C |
SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI4834; BI-4834; BI 4834. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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